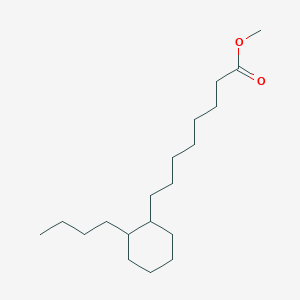

Methyl 8-(2-butylcyclohexyl)octanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16847-05-5 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl 8-(2-butylcyclohexyl)octanoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-12-17-14-10-11-15-18(17)13-8-6-5-7-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

MCPUIPZASRSCFE-UHFFFAOYSA-N |

SMILES |

CCCCC1CCCCC1CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCC1CCCCC1CCCCCCCC(=O)OC |

Synonyms |

2-Butylcyclohexaneoctanoic acid methyl ester |

Origin of Product |

United States |

Derivatization with a Chiral Reagent:

One common approach is to react the compound with a chiral derivatizing agent to form diastereomers that can then be separated by standard chromatography (HPLC or GC). For a compound like Methyl 8-(2-butylcyclohexyl)octanoate, a preliminary hydrolysis of the ester to the corresponding carboxylic acid would be necessary. The resulting 8-(2-butylcyclohexyl)octanoic acid could then be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. These derivatives can then be analyzed to determine the enantiomeric excess (e.e.) of the original sample.

Chiral Stationary Phases Csps :

The use of HPLC or GC with chiral stationary phases is a more direct and widely used method for enantiomeric separation. nih.govnih.gov These stationary phases are modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For fatty acid esters, CSPs based on cyclodextrins or Pirkle-type phases have proven effective. researchgate.net

The following table illustrates a hypothetical separation of the stereoisomers of Methyl 8-(2-butylcyclohexyl)octanoate using chiral HPLC.

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (1R,2R)-trans | 10.2 | 48.5 |

| (1S,2S)-trans | 11.5 | 49.0 |

| (1R,2S)-cis | 13.8 | 1.2 |

| (1S,2R)-cis | 15.1 | 1.3 |

This is a hypothetical data table for illustrative purposes.

Stereodifferentiation in Chemical Reactions

Stereodifferentiation refers to the selective reaction of one stereoisomer over another, or the formation of one stereoisomer in preference to others. In the context of this compound, the stereochemistry of the cyclohexane (B81311) ring can significantly influence its reactivity. masterorganicchemistry.com

The accessibility of the ester group for chemical transformations, such as hydrolysis or transesterification, can be affected by the stereochemical arrangement of the butyl and octanoate (B1194180) groups. The cis and trans diastereomers will present different steric environments around the reactive center. For instance, in the cis isomer, one of the substituents may partially hinder the approach of a reagent to the ester functionality, leading to a lower reaction rate compared to the trans isomer where the substituents are on opposite sides of the ring.

The conformational preference of the cyclohexane ring also plays a crucial role. The bulky butyl and octanoate groups will preferentially occupy equatorial positions to minimize steric strain. masterorganicchemistry.com However, the specific chair conformation adopted by each diastereomer can influence the reactivity of the ester group.

In stereoselective reactions involving the cyclohexane ring itself, such as catalytic hydrogenation or epoxidation if unsaturation were present, the existing stereocenters would direct the approach of the reagent. This would lead to the preferential formation of one diastereomer over the other, a phenomenon known as diastereoselective synthesis.

The following table summarizes the potential influence of stereochemistry on the chemical reactions of this compound.

| Reaction Type | Stereochemical Influence | Expected Outcome |

| Ester Hydrolysis | Steric hindrance from the cis or trans orientation of the butyl group. | Different reaction rates for cis and trans diastereomers. |

| Transesterification | Conformational rigidity of the cyclohexane ring affecting the accessibility of the ester. | Diastereomers may exhibit different conversion rates. |

| Reactions at the Cyclohexane Ring | The existing chiral centers direct the approach of reagents. | Preferential formation of one product diastereomer (diastereoselectivity). |

This table is based on general principles of stereochemistry and is intended to be illustrative.

Mechanistic Investigations of Reactions Involving Methyl 8 2 Butylcyclohexyl Octanoate

Reaction Pathway Elucidation in Ester Formation and Hydrolysis

The formation and cleavage of the ester linkage in Methyl 8-(2-butylcyclohexyl)octanoate are fundamental transformations that proceed through nucleophilic acyl substitution pathways. The mechanisms are significantly influenced by the catalytic conditions, primarily acidic or basic environments.

The acid-catalyzed hydrolysis of this compound to 8-(2-butylcyclohexyl)octanoic acid and methanol (B129727) is the reverse of the Fischer esterification reaction. chemistrysteps.comyoutube.com The reaction is an equilibrium process, and to favor hydrolysis, it is typically conducted with a large excess of water. libretexts.org The most common mechanism for this transformation is the bimolecular acyl-oxygen cleavage pathway, designated A_AC2. slideshare.netchemistnotes.com

The A_AC2 mechanism unfolds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. chemguide.co.ukyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting the -OCH₃ group into a better leaving group (-O(H)CH₃). youtube.com

Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol, a neutral leaving group.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final carboxylic acid product, 8-(2-butylcyclohexyl)octanoic acid, and regenerate the acid catalyst. libretexts.org

This pathway is favored because it does not involve the formation of unstable carbocations or the displacement of a strongly basic leaving group. ucoz.com

Base-catalyzed hydrolysis, also known as saponification, is a practically irreversible process that converts this compound into methanol and the carboxylate salt of 8-(2-butylcyclohexyl)octanoic acid. chemistrysteps.com The irreversibility stems from the final deprotonation step, which forms a resonance-stabilized carboxylate anion that is unreactive towards nucleophilic attack. chemistrysteps.com

B_AC2 Mechanism: The most prevalent pathway for the base-catalyzed hydrolysis of esters, including long-chain esters, is the bimolecular base-catalyzed acyl-oxygen cleavage (B_AC2) mechanism. slideshare.netucoz.com

Nucleophilic Attack : A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation : This addition step results in the formation of a tetrahedral alkoxide intermediate.

Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

B_AL1 and B_AL2 Mechanisms: Other base-catalyzed mechanisms involving alkyl-oxygen bond cleavage are exceedingly rare for esters like this compound. ucoz.com

B_AL1 (Base-catalyzed, Alkyl-oxygen cleavage, Unimolecular) : This mechanism would require the formation of a methyl carbocation (CH₃⁺), which is highly unstable. It is generally observed only when the alkyl group can form a very stable carbocation (e.g., tertiary). chemistnotes.comucoz.com

B_AL2 (Base-catalyzed, Alkyl-oxygen cleavage, Bimolecular) : This pathway is equivalent to an S_N2 reaction where hydroxide attacks the methyl group, displacing the carboxylate as the leaving group. While possible, the B_AC2 pathway has a significantly lower activation energy and is the dominant mechanism for the vast majority of esters. chemistnotes.comresearchgate.net

| Mechanism | Catalyst | Key Feature | Likelihood for this compound |

|---|---|---|---|

| A_AC2 | Acid | Bimolecular, acyl-oxygen cleavage via tetrahedral intermediate. | Most probable acid-catalyzed pathway. |

| B_AC2 | Base | Bimolecular, acyl-oxygen cleavage via tetrahedral intermediate. | Most probable base-catalyzed pathway. |

| B_AL1 | Base | Unimolecular, alkyl-oxygen cleavage via carbocation. | Extremely unlikely due to unstable methyl carbocation. |

| B_AL2 | Base | Bimolecular S_N2 attack on the alkyl group. | Very rare and much slower than B_AC2. |

Both acid- and base-catalyzed hydrolysis are specific examples of the broader class of nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org The general mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Addition : A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with an sp³-hybridized carbon. libretexts.orglibretexts.org

Elimination of Leaving Group : The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, simultaneously ejecting the leaving group (in this case, the methoxy group). libretexts.org

The reactivity of carboxylic acid derivatives in these reactions is governed by the stability of the leaving group; better leaving groups (weaker bases) lead to more reactive compounds. libretexts.org In the context of this compound, the leaving group would be methoxide (⁻OCH₃), which is a relatively poor leaving group, making the ester less reactive than derivatives like acid chlorides or anhydrides. pressbooks.pub

Stereochemical Outcomes in Cyclohexyl Ring Functionalization

The 2-butylcyclohexyl moiety of the molecule contains stereocenters, and its conformational preferences are critical in dictating the stereochemical outcomes of any reactions involving the ring.

Further functionalization of the molecule, such as through alkylation or reduction reactions on the cyclohexyl ring, would be subject to stereochemical control exerted by the existing bulky substituents. The butyl group at C2 and the long octanoate (B1194180) chain at C1 create a specific steric environment.

Diastereoselectivity : In reactions like catalytic hydrogenation of a double bond introduced into the ring or the addition of a nucleophile to a newly formed carbonyl group on the ring, the incoming reagent would preferentially attack from the less sterically hindered face. The large butyl and octanoate groups would act as directing groups, leading to a diastereomeric excess of the product where the new substituent is added anti to the existing bulky groups.

Enantioselectivity : Achieving enantioselectivity in reactions such as the α-alkylation of a ketone derived from this molecule would require the use of chiral catalysts or auxiliaries. nih.gov Modern catalytic systems, for instance, can generate chiral enamines in situ that are then attacked by an electrophile from a specific face, controlling the formation of a particular enantiomer. nih.gov

The reactivity and stereochemical outcomes of reactions involving the cyclohexyl ring are intrinsically linked to its conformational equilibrium. The 1,2-disubstituted cyclohexane (B81311) ring can exist as cis and trans geometric isomers, each of which has two interconverting chair conformations.

The stability of these conformations is primarily dictated by steric strain, particularly the unfavorable 1,3-diaxial interactions. pressbooks.pub Bulky substituents strongly prefer to occupy the more spacious equatorial position to minimize this strain. pressbooks.pub

Trans Isomer : For trans-1-((methoxycarbonyl)heptyl)-2-butylcyclohexane, the two chair conformations would be (a) diequatorial (e,e) and (b) diaxial (a,a). The diaxial conformer would place both the butyl group and the even larger octanoate chain in sterically crowded axial positions, resulting in severe 1,3-diaxial interactions. Therefore, the diequatorial (e,e) conformation would be overwhelmingly favored and the molecule would be essentially locked in this conformation. pressbooks.pub Any reaction would proceed via this highly stable ground state.

Cis Isomer : For the cis isomer, both chair conformations must have one axial and one equatorial substituent (a,e and e,a). pressbooks.pub One conformer would have an axial butyl group and an equatorial octanoate chain, while the other would have an equatorial butyl group and an axial octanoate chain. Given the significant steric bulk of both groups, neither conformer is highly favored over the other, and the molecule would exist as an equilibrium mixture of these two chair forms. The energy difference would depend on the relative steric demands (A-values) of the butyl versus the 8-methoxyoctanoyl group.

| Isomer | Conformation 1 | Conformation 2 | Predominant Conformer | Reason |

|---|---|---|---|---|

| Trans | Butyl (eq), Chain (eq) | Butyl (ax), Chain (ax) | Diequatorial (e,e) | Avoids severe 1,3-diaxial interactions from two bulky groups. |

| Cis | Butyl (ax), Chain (eq) | Butyl (eq), Chain (ax) | Equilibrium mixture | Both conformers have one bulky axial group, leading to comparable steric strain. |

This conformational locking in the trans isomer means that the axial and equatorial positions are clearly defined, which would lead to high diastereoselectivity in reactions sensitive to approach trajectory, such as E2 eliminations or nucleophilic additions.

Catalytic Cycles and Intermediate Characterization

The formation of the C-C bond between the butylcyclohexyl moiety and the octanoate chain can be effectively achieved through organometallic cross-coupling reactions. Palladium- and nickel-based catalysts are particularly prominent in facilitating such transformations, typically involving the coupling of an organometallic nucleophile with an organic electrophile. A plausible synthetic route to this compound could involve the cross-coupling of a 2-butylcyclohexyl halide with a derivative of methyl octanoate bearing a suitable organometallic functionality.

The catalytic cycle for such a reaction, for instance, a Negishi or Suzuki-Miyaura coupling, generally proceeds through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of the 2-butylcyclohexyl halide to a low-valent metal center, typically Pd(0) or Ni(0), to form a higher-valent organometallic intermediate. For secondary alkyl halides, this step can be challenging and is often the rate-limiting step. nih.gov The choice of ligand on the metal center is critical to facilitate this process and prevent side reactions like β-hydride elimination. organic-chemistry.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organozinc or organoboron compound derived from methyl octanoate) is transferred to the metal center of the intermediate formed in the oxidative addition step. This brings both organic partners onto the same metal complex.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the metal center, forming the desired C-C bond of this compound and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. For couplings involving secondary alkyl groups, the rate of reductive elimination must be significantly faster than the rate of β-hydride elimination to ensure high product yields and selectivity. acs.org

The characterization of intermediates in these catalytic cycles is often accomplished using spectroscopic techniques such as NMR and X-ray crystallography, as well as computational studies. For example, oxidative addition adducts of palladium with alkyl halides have been isolated and characterized, providing direct evidence for the proposed mechanism. researchgate.net

| Catalyst System | Coupling Partners | Yield (%) | Selectivity (Branched:Linear) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / CPhos | sec-Alkylzinc Bromide + Aryl Bromide | 85 | >20:1 | |

| NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamine | sec-Alkyl Bromide + Alkylborane | 78 | N/A | nih.gov |

| [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P | sec-Alkyl Bromide + Imine | 82 | High | walisongo.ac.id |

| NiCl₂(IMes)₂ | tert-Alkylmagnesium Halide + Aryl Bromide | 90 | 40:1 (Retention:Isomerization) | nih.gov |

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metals for various organic transformations. princeton.edu In the context of this compound, these reagents could be employed for the functionalization of the C-H bonds on the cyclohexane ring, introducing new functional groups or facilitating cross-coupling reactions.

A common mechanistic pathway for C-H functionalization mediated by a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) involves the following steps:

Ligand Exchange: The substrate, in this case, the cyclohexane moiety, can coordinate to the iodine(III) center, displacing one of the acetate (B1210297) ligands.

C-H Activation: This is often the key step and can proceed through different pathways, including a concerted metalation-deprotonation (CMD) mechanism or via a radical pathway. In a CMD-type mechanism, the C-H bond is cleaved with the assistance of a base, leading to the formation of an organoiodonium(III) intermediate.

Reductive Elimination or Nucleophilic Attack: The organoiodonium(III) intermediate is highly reactive. It can undergo reductive elimination to form a new C-C or C-heteroatom bond, with the iodine being reduced from I(III) to I(I). Alternatively, a nucleophile can attack the carbon atom attached to the iodine, displacing the iodobenzene (B50100) moiety.

When used in conjunction with transition metal catalysts like palladium, hypervalent iodine reagents can act as oxidants to regenerate the active catalyst in oxidative C-H functionalization reactions. For example, a Pd(II) catalyst can activate a C-H bond to form a palladacycle, which is then oxidized by PhI(OAc)₂ to a Pd(IV) intermediate. Subsequent reductive elimination yields the functionalized product and regenerates the Pd(II) catalyst. nih.gov

| Hypervalent Iodine Reagent | Substrate | Transformation | Yield (%) | Reference |

|---|---|---|---|---|

| PhI(OAc)₂ | Alkanes | Oxidative C-C coupling with (Thio)chromones | Good | nih.gov |

| PhI(OAc)₂ | Arenes | para-Selective C-H Chlorination (with HCl) | Up to 99 | nih.gov |

| PhI(TFA)₂ | Alkenes | Intramolecular Diamination | Up to 96 | d-nb.info |

| PhI(OAc)₂ | Aldehydes | Cross-dehydrogenative coupling with N-hydroxyphthalimide | Good | organic-chemistry.org |

Solvent and Additive Effects on Reaction Kinetics and Selectivity

The choice of solvent and the use of additives can have a profound impact on the kinetics and selectivity of reactions involving the synthesis or functionalization of this compound.

In organometallic cross-coupling reactions, the solvent plays multiple roles. It must solubilize the reactants, catalyst, and intermediates. Furthermore, the polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. In some palladium-catalyzed cross-coupling reactions, a switch in solvent polarity has been shown to alter the selectivity of the reaction.

Additives are often crucial for achieving high yields and selectivity. In Suzuki-Miyaura couplings, a base is required to activate the organoboron reagent. The nature and strength of the base can significantly affect the reaction outcome. In Negishi couplings, the addition of salts like lithium chloride can break up zincate aggregates and enhance the rate of transmetalation. nih.gov Ligands are a special class of additives that are fundamental to the success of most cross-coupling reactions. The electronic and steric properties of the ligand can influence the rate of oxidative addition and reductive elimination, as well as suppress side reactions. For example, bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the coupling of challenging substrates like secondary alkyl halides. acs.org

| Reaction Type | Solvent/Additive | Effect | Reference |

|---|---|---|---|

| Negishi Coupling (sec-Alkyl) | Toluene (co-solvent) | Improved yield and selectivity for electron-deficient aryl halides | |

| Kumada Coupling (tert-Alkyl) | Water (in NiCl₂·(H₂O)₁.₅) | Significantly improved yield | nih.gov |

| Negishi Coupling (Alkenyl-Alkyl) | N-Methylimidazole | High yield, complete stereoretention, minimized side reactions | organic-chemistry.org |

| Reductive Coupling (Alkyl-Aldehyde) | 1,5-Hexadiene | Significant improvement in yield | scispace.com |

Computational and Theoretical Chemistry Applied to Methyl 8 2 Butylcyclohexyl Octanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the electronic structure of medium to large organic molecules.

For Methyl 8-(2-butylcyclohexyl)octanoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can be employed to determine the molecule's minimum energy conformation, known as the ground state. This involves optimizing the molecular geometry to find the arrangement of atoms with the lowest electronic energy. The resulting ground state structure provides key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in mapping reaction pathways by locating transition states—the highest energy points along a reaction coordinate. nih.gov For instance, the mechanism of hydrolysis of the ester group or oxidation of the cyclohexane (B81311) ring could be investigated. By calculating the energy of reactants, transition states, and products, activation energies can be determined, offering insights into the kinetics of the reaction. nih.gov

Table 1: Typical Parameters for a DFT Calculation on this compound

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | Calculates electronic structure based on electron density. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, known for good accuracy with organic molecules. |

| Basis Set | 6-31+G(d) | A Pople-style basis set that provides a flexible description of the electron orbitals, including polarization and diffuse functions. |

| Task | Geometry Optimization | To find the lowest energy (ground state) structure. |

| Task | Frequency Calculation | To confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data. |

| Task | Transition State Search (e.g., QST3, Berny) | To locate the saddle point on the potential energy surface corresponding to a reaction's transition state. nih.gov |

| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the molecule's properties and reactivity. mdpi.com |

While DFT is highly effective, ab initio methods offer a systematically improvable and often more accurate approach for calculating molecular energies, albeit at a higher computational expense. These methods are derived directly from quantum mechanical principles without the empirical parameterization found in some DFT functionals.

High-level ab initio methods, such as the G3MP2 composite method or Coupled Cluster theory (e.g., CCSD(T)), are considered the "gold standard" for calculating reaction energetics. nih.govacs.org For a molecule like this compound, these methods can be used to obtain highly accurate values for thermodynamic properties like the standard enthalpy of formation (ΔfH°). nih.gov Such calculations are invaluable for verifying experimental data from techniques like combustion calorimetry or for providing reliable data when experiments are not feasible. nih.govacs.org The energetics of reactions, such as cis-trans isomerization within the molecule or esterification/hydrolysis reactions, can be studied with high confidence. nih.govacs.org

Table 2: Example of Reaction Energetics Calculation for Ester Hydrolysis

| Parameter | Description | Example Hypothetical Value (kcal/mol) |

|---|---|---|

| Reactants Energy (E_reactants) | Sum of the computed absolute energies of this compound and H₂O. | - |

| Products Energy (E_products) | Sum of the computed absolute energies of 8-(2-butylcyclohexyl)octanoic acid and Methanol (B129727). | - |

| Transition State Energy (E_TS) | The computed absolute energy of the transition state for the hydrolysis reaction. | - |

| Enthalpy of Reaction (ΔH_rxn) | Calculated as E_products - E_reactants. A negative value indicates an exothermic reaction. acs.org | -5.2 |

| Activation Energy (E_a) | Calculated as E_TS - E_reactants. This value relates to the reaction rate. nih.gov | +25.8 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

This compound is a highly flexible molecule. The butyl and octanoate (B1194180) chains can adopt numerous conformations through rotation around their single bonds, and the cyclohexyl ring can interconvert between different forms (e.g., chair, boat). Molecular Dynamics (MD) simulations are the ideal computational tool for exploring this conformational complexity and understanding the molecule's dynamic behavior over time. mdpi.com

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, using a force field (like GAFF or OPLS-AA) to describe the potential energy of the system. nih.govnih.gov By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), a representative ensemble of its accessible conformations can be generated.

For this compound, MD simulations can reveal the preferred orientations of the long alkyl chains and the butyl substituent on the cyclohexyl ring. rsc.org A key aspect would be to analyze the dynamics of the cyclohexyl ring, which predominantly exists in a chair conformation. The simulation can quantify the rate of chair-to-chair interconversion and the relative populations of conformers where the large octanoate-containing substituent is in an axial versus an equatorial position. nih.gov Due to steric hindrance, the equatorial position is expected to be significantly more stable. The flexibility of the ester group itself, which prefers a planar s-cis or s-trans conformation, can also be analyzed. imperial.ac.uk

Table 3: Key Dihedral Angles for Conformational Analysis in MD Simulations

| Structural Feature | Dihedral Angle Monitored | Information Gained |

|---|---|---|

| Cyclohexyl Ring | C1-C2-C3-C4 | Monitors ring puckering and chair-boat interconversions. nih.gov |

| Substituent Orientation | C(ring)-C(ring)-C(substituent)-C(substituent) | Determines the axial/equatorial preference of the butyl and octanoate groups. |

| Octanoate Chain | Multiple C-C-C-C angles | Characterizes the flexibility and folding of the long alkyl chain. |

| Ester Group | C-O-C=O | Assesses the planarity and preference for s-cis vs. s-trans conformers. imperial.ac.uk |

In a liquid or solid state, the properties of this compound are governed by how its molecules interact with each other. MD simulations are exceptionally useful for modeling these intermolecular interactions and predicting the collective behavior and structure of the substance in a condensed phase.

Simulations of many molecules in a simulation box can provide a detailed picture of liquid-phase molecular ordering. nih.gov For fatty acid methyl esters (FAMEs), which are structurally related to the target molecule, studies have shown that weak polar interactions involving the ester group and van der Waals forces between the long hydrocarbon tails are dominant. nih.govresearchgate.net The resonance in the ester group leads to weak interactions between the methyl group's hydrogen atoms and the carbonyl oxygen of a neighboring molecule. nih.gov The presence of the bulky cyclohexyl ring and the flexible butyl group in this compound would disrupt the efficient packing that is possible for simpler linear esters, influencing properties like viscosity and density. youtube.com

Table 4: Summary of Intermolecular Interactions

| Interaction Type | Molecular Origin | Expected Relative Strength | Impact on Properties |

|---|---|---|---|

| Van der Waals (London Dispersion) | Temporary fluctuations in electron density along the long alkyl chains and cyclohexyl ring. youtube.com | Strong (collectively) | Major contributor to cohesion, boiling point, and viscosity. |

| Dipole-Dipole | Permanent dipole of the ester functional group. | Moderate | Influences local molecular ordering and miscibility with polar solvents. |

| Weak H-bonds | Interaction between polarized C-H bonds of the methyl ester group and the carbonyl oxygen of another molecule. nih.gov | Weak | Contributes to specific local arrangements in the liquid phase. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity or property, such as chemical reactivity or toxicity. nih.gov A QSAR model is a mathematical equation that can be used to predict the property of new or untested compounds based solely on their structural features. nih.gov

To develop a QSAR model for the chemical reactivity of a series of compounds including this compound, one would first need a dataset of related molecules with experimentally measured reactivity data (e.g., rate constants for a specific reaction). For each molecule, a set of numerical parameters, or molecular descriptors, are calculated. These descriptors can encode topological (e.g., branching), electronic (e.g., partial charges), or geometric (e.g., surface area) information.

Statistical methods, such as Genetic Algorithm-Multiple Linear Regression (GA-MLR), are then used to select the most relevant descriptors and build a predictive model. nih.gov The robustness and predictive power of the resulting QSAR model are evaluated through rigorous internal and external validation techniques. researchgate.net For esters, QSAR models have been successfully developed to predict properties like aquatic toxicity, where descriptors related to hydrophobicity and steric fields were found to be important. nih.govmdpi.com A similar approach could be applied to model the reactivity of this compound towards processes like radical-chain oxidation. mdpi.com

Table 5: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and compactness of the molecular graph. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Electronic | HOMO/LUMO Energies | Frontier molecular orbital energies, related to electron-donating/accepting ability. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |

Table of Mentioned Compounds

Prediction of Chemical Transformation Rates from Molecular Structure

The rate of a chemical transformation is intrinsically linked to the molecular structure of the reactants and the transition state. Computational chemistry provides tools to elucidate these relationships for molecules like this compound. By employing quantum mechanical calculations, it is possible to model the potential energy surface of a reaction involving this ester.

Key parameters derived from these calculations, such as activation energies (Ea), can be used to predict reaction rates. For instance, the hydrolysis or transesterification of this compound can be modeled to determine the energy barrier for the reaction to occur. Lower activation energies typically correspond to faster reaction rates.

Hypothetical Data Table: Predicted Activation Energies for Hydrolysis

| Computational Method | Solvent Model | Predicted Activation Energy (kcal/mol) |

| Density Functional Theory (B3LYP/6-31G*) | Polarizable Continuum Model (Water) | 25.8 |

| Møller-Plesset Perturbation Theory (MP2/cc-pVTZ) | Explicit Solvent (Water Box) | 24.5 |

| Hartree-Fock (HF/3-21G) | Gas Phase | 35.2 |

This table presents hypothetical data to illustrate the concept.

Development of Predictive Models for Reaction Outcomes

Predictive models for reaction outcomes are increasingly leveraging machine learning and artificial intelligence. acs.orgresearchgate.netnih.gov These models are trained on vast datasets of known chemical reactions to recognize patterns and predict the likely products of a given set of reactants and conditions. acs.orgresearchgate.netnih.gov For a molecule like this compound, such models could predict the products of various reactions, such as oxidation, reduction, or cleavage of the ester bond.

These models often represent molecules as "fingerprints" or graphs, which capture their structural and electronic features. By analyzing these representations, the model can learn the complex interplay of factors that determine the outcome of a reaction. researchgate.net For example, a model could be trained to predict the regioselectivity of a reaction on the cyclohexyl ring or the octanoate chain.

Computational Design of Novel Synthetic Routes and Catalysts

Beyond predicting the behavior of existing reactions, computational chemistry is a powerful tool for designing new and efficient ways to synthesize molecules like this compound.

In Silico Screening of Catalytic Systems

The synthesis of esters like this compound often relies on catalysis. researchgate.netresearchgate.netnih.gov Computational methods allow for the in silico screening of large libraries of potential catalysts to identify the most promising candidates for a specific transformation. researchgate.netresearchgate.netnih.gov This virtual screening can significantly reduce the experimental effort required to discover effective catalysts.

For the esterification reaction to produce this compound, computational screening could evaluate various Lewis and Brønsted acid catalysts. uva.nl The binding energy of the reactants to the catalyst's active site and the energy profile of the catalytic cycle can be calculated to predict the catalyst's efficiency.

Hypothetical Data Table: In Silico Screening of Esterification Catalysts

| Catalyst Candidate | Predicted Conversion (%) | Predicted Selectivity (%) |

| Zeolite H-ZSM-5 | 85 | 92 |

| Sulfated Zirconia | 92 | 88 |

| Amberlyst-15 | 78 | 95 |

| Titanium(IV) Isopropoxide | 95 | 98 |

This table presents hypothetical data to illustrate the concept.

Rational Design of Stereoselective Transformations

The 2-butylcyclohexyl moiety of this compound contains chiral centers, meaning it can exist as different stereoisomers. The biological activity and physical properties of these isomers can vary significantly. Therefore, controlling the stereochemistry during synthesis is crucial.

Computational chemistry plays a vital role in the rational design of stereoselective transformations. rsc.org By modeling the interaction of the substrate with a chiral catalyst, it is possible to understand the origins of stereoselectivity and design catalysts that favor the formation of a specific isomer. For instance, molecular docking and molecular dynamics simulations can be used to predict how different substrates bind to the active site of an enzyme or a synthetic chiral catalyst, allowing for the rational engineering of catalysts with enhanced stereoselectivity. rsc.org This approach can guide the development of synthetic routes that yield enantiomerically pure this compound.

Advanced Analytical Methodologies for Complex Ester Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a compound like Methyl 8-(2-butylcyclohexyl)octanoate, both gas and liquid chromatography techniques, coupled with mass spectrometry, provide powerful analytical solutions.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. bepls.com Given its ester functional group and long alkyl chain, this compound is sufficiently volatile for GC analysis, often following a derivatization step of its parent carboxylic acid to a more volatile form, such as a methyl ester. numberanalytics.comaocs.org The analysis by GC-MS provides two critical pieces of information: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer.

The retention time is characteristic of the compound under a specific set of chromatographic conditions (e.g., column type, temperature program). researchgate.net The mass spectrometer fragments the eluted compound into charged ions, producing a unique mass spectrum that acts as a molecular fingerprint. For this compound, key fragments would be expected from the cleavage at the ester group, fragmentation of the cyclohexyl ring, and loss of the butyl group. Analysis of similar long-chain fatty acid methyl esters (FAMEs) is a well-established method. uib.nonih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |

| 310 | [M]+ (Molecular Ion) | The intact molecule with one electron removed. |

| 279 | [M-OCH3]+ | Loss of the methoxy (B1213986) group from the ester. |

| 253 | [M-C4H9]+ | Loss of the butyl side chain from the cyclohexane (B81311) ring. |

| 74 | [CH3OC(OH)=CH2]+ | McLafferty rearrangement, characteristic of methyl esters. |

| 55, 69, 83 | Alkyl chain fragments | Cleavage along the octanoate (B1194180) and butyl chains. |

This is an interactive data table. You can sort and filter the data.

For highly complex samples where standard GC-MS may not provide sufficient separation, two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced resolving power. This technique uses two different chromatographic columns with orthogonal separation mechanisms. The comprehensive two-dimensional separation allows for the resolution of co-eluting compounds that would otherwise appear as a single peak in one-dimensional GC. This is particularly useful for distinguishing between stereoisomers (e.g., cis and trans isomers of the 2-butylcyclohexyl group) or separating the target compound from structurally similar matrix components.

While GC-MS is ideal for the ester itself, the analysis of its potential non-volatile precursors, such as the parent carboxylic acid, 8-(2-butylcyclohexyl)octanoic acid, often necessitates the use of liquid chromatography-mass spectrometry (LC-MS). nih.gov Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offer high throughput and sensitivity for analyzing non-volatile metabolites. nih.gov In this context, LC-MS would be employed to identify and quantify the precursor acid in a sample matrix before a potential esterification process. Electrospray ionization (ESI) is a common ionization technique used in this application, which can gently ionize the non-volatile precursor without significant fragmentation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By probing how the molecule interacts with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. st-andrews.ac.uk Through various NMR experiments, the chemical environment of each carbon and hydrogen atom can be determined.

¹H NMR: This technique provides information about the number and types of hydrogen atoms. For this compound, distinct signals would be expected for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and the ring, the methine protons on the cyclohexane ring, and the protons of the butyl group.

¹³C NMR: This provides information on the different types of carbon atoms. Key signals would include the carbonyl carbon of the ester, the methoxy carbon, carbons within the long alkyl chain, and the distinct carbons of the butyl-substituted cyclohexyl ring.

2D Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC correlates each proton with the carbon atom it is directly attached to. These experiments are crucial for assembling the molecular puzzle and confirming the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ester C=O | - | ~174 |

| Ester O-CH₃ | ~3.6 | ~51 |

| -CH₂-COO- | ~2.3 | ~34 |

| Cyclohexyl -CH- | ~0.8 - 1.8 | ~30 - 45 |

| Butyl & Octanoate -(CH₂)n- | ~1.2 - 1.6 | ~22 - 32 |

| Butyl -CH₃ | ~0.9 | ~14 |

This is an interactive data table based on typical values for similar structures. Actual values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. smujo.id For an ester like this compound, the most prominent and diagnostic feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption. numberanalytics.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735-1750 | C=O Stretch | Ester |

| ~2850-2960 | C-H Stretch | Alkane (cyclohexyl, butyl, octanoate) |

| ~1160-1250 | C-O Stretch | Ester (acyl-oxygen) |

| ~1000-1150 | C-O Stretch | Ester (alkyl-oxygen) |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of complex organic molecules like this compound. It provides critical information regarding the molecule's integer mass, exact molecular formula, and structural features through controlled fragmentation. Advanced MS methodologies, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are indispensable for the unambiguous characterization of such complex esters.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound with extremely high accuracy. wikipedia.org Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, a crucial first step in identifying an unknown compound or confirming the structure of a synthesized molecule like this compound. researchgate.net

For this compound, the molecular formula is C₁₉H₃₆O₂. The theoretical monoisotopic mass can be calculated with high precision. This value serves as a benchmark for experimental HRMS analysis. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions (isobars) is one of its most significant advantages. shimadzu.com

The table below illustrates how HRMS can differentiate this compound from other hypothetical isobaric compounds that have the same nominal mass of 296 Da.

| Molecular Formula | Compound Class (Example) | Nominal Mass (Da) | Theoretical Monoisotopic Mass (Da) | Mass Difference from Target (mDa) |

|---|---|---|---|---|

| C₁₉H₃₆O₂ | This compound | 296 | 296.27153 | 0.00 |

| C₁₈H₃₂O₃ | Unsaturated Hydroxy Ester | 296 | 296.23514 | -36.39 |

| C₂₀H₄₀O | Long-Chain Alcohol/Ether | 296 | 296.30792 | +36.39 |

| C₁₇H₃₂N₂O₂ | Amide/Amino Acid Derivative | 296 | 296.24638 | -25.15 |

This table demonstrates the principle of HRMS in distinguishing between isobaric formulas based on precise mass differences.

An experimental HRMS measurement yielding a mass value that matches the theoretical monoisotopic mass of C₁₉H₃₆O₂ within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the molecule's structure by analyzing its fragmentation patterns. shimadzu.com In an MS/MS experiment, the molecular ion (precursor ion) of this compound, [C₁₉H₃₆O₂]⁺˙, is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are detected, generating a product ion spectrum that serves as a structural fingerprint.

The fragmentation of this compound is predicted to occur at several key locations, including the ester functional group, the long aliphatic chain, and the substituted cyclohexane ring. Analysis of these fragments allows for the reconstruction of the original structure.

Predicted Fragmentation Pathways:

Ester Group Fragmentation: Cleavage adjacent to the carbonyl group is characteristic of esters. libretexts.org This can result in the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). A McLafferty rearrangement, common in esters with a sufficiently long chain, would produce a characteristic ion at m/z 74. docbrown.info

Aliphatic Chain Cleavage: The octanoate chain can fragment via cleavage of C-C bonds, typically resulting in a series of ions separated by 14 Da, corresponding to the loss of methylene (-CH₂-) units. libretexts.org

Cyclohexane Ring Fragmentation: The bond connecting the cyclohexane ring to the octanoate chain is a likely point of cleavage. Further fragmentation can occur within the ring itself or through the loss of the butyl substituent. nist.gov

The following table details the predicted major fragment ions in the MS/MS spectrum of this compound and their structural origins.

| Predicted m/z | Proposed Fragment Ion Formula | Structural Origin / Neutral Loss |

|---|---|---|

| 265.2532 | [C₁₈H₃₃O]⁺ | Loss of methoxy radical (•OCH₃) |

| 237.2582 | [C₁₇H₃₃]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) |

| 155.1487 | [C₁₁H₂₃]⁺ | Cleavage at the bond between the chain and the ring (butylcyclohexyl fragment) |

| 141.1330 | [C₁₀H₂₁]⁺ | Cleavage at the bond between the chain and the ring (octanoate chain fragment) |

| 99.0810 | [C₆H₁₁O]⁺ | Cleavage of the chain alpha to the ring |

| 83.0861 | [C₆H₁₁]⁺ | Cyclohexyl ring fragment after loss of butyl group |

| 74.0368 | [C₃H₆O₂]⁺˙ | Product of McLafferty rearrangement |

| 57.0704 | [C₄H₉]⁺ | Butyl cation from loss of the substituent |

Note: The m/z values are theoretical monoisotopic masses for the predicted fragment ions. The actual observed spectrum may show variations in intensity and the presence of additional minor fragments.

By combining the precise mass measurement from HRMS to confirm the elemental formula and the detailed structural information from the MS/MS fragmentation pattern, analysts can achieve a confident and unambiguous characterization of this compound.

Structure Chemical Reactivity Relationships of Methyl 8 2 Butylcyclohexyl Octanoate

Influence of Cyclohexyl Substitution on Ester Stability and Reactivity

The substitution of a cyclohexyl group at the 8-position of the methyl octanoate (B1194180) chain significantly influences the stability and reactivity of the ester functionality. This influence can be understood by considering both steric and electronic effects.

The bulky nature of the 2-butylcyclohexyl group creates considerable steric hindrance around the ester carbonyl group. This steric congestion impedes the approach of nucleophiles, such as hydroxide (B78521) ions, during hydrolysis reactions. The rate of ester hydrolysis is therefore expected to be significantly slower compared to a linear long-chain methyl ester.

The orientation of the 8-(methoxycarbonyl)heptyl chain on the cyclohexane (B81311) ring (axial versus equatorial) in different stereoisomers will further modulate the degree of steric hindrance. An equatorial orientation would likely position the ester chain away from the bulk of the ring, resulting in a relatively faster hydrolysis rate compared to an axial orientation, where the reactive center is more sterically shielded by the ring structure.

Illustrative Data on Steric Effects on Hydrolysis Rate

| Isomer Configuration | Relative Position of Octanoate Chain | Predicted Relative Rate of Hydrolysis (k_rel) |

| trans-isomer | Equatorial | 1.00 |

| cis-isomer | Axial | 0.25 |

Note: This data is illustrative and based on general principles of steric hindrance in cyclohexane derivatives. Actual experimental values may vary.

Role of the Alkyl Chain Length and Branching on Intermolecular Interactions

The long octanoate and butyl chains play a crucial role in defining the non-covalent interactions of Methyl 8-(2-butylcyclohexyl)octanoate, which in turn affect its physical properties and potential for organized molecular assembly.

The presence of long, flexible alkyl chains introduces significant van der Waals forces. These forces can promote the self-assembly of molecules into ordered structures, particularly in nonpolar environments or at interfaces. The bulky cyclohexyl group, however, may disrupt the efficient packing of the alkyl chains, potentially leading to the formation of less crystalline or more amorphous aggregates compared to linear long-chain esters. The interplay between the van der Waals attractions of the straight-chain portions and the steric demands of the cyclohexyl ring will dictate the nature of any resulting supramolecular structures.

The solubility of this compound is largely dictated by its predominantly nonpolar character. The long hydrocarbon chains and the cyclohexyl ring make the molecule highly lipophilic. Consequently, it is expected to exhibit high solubility in nonpolar organic solvents and poor solubility in polar solvents like water. The ester group provides a small degree of polarity, but it is insufficient to overcome the hydrophobicity of the large alkyl backbone.

Illustrative Solubility Data

| Solvent | Polarity | Predicted Solubility ( g/100 mL at 25°C) |

| Hexane | Nonpolar | > 50 |

| Toluene | Nonpolar | > 50 |

| Diethyl Ether | Moderately Polar | > 30 |

| Acetone | Polar Aprotic | < 5 |

| Ethanol | Polar Protic | < 1 |

| Water | Polar Protic | < 0.01 |

Note: This data is illustrative and based on the principle of "like dissolves like." Actual experimental values may vary.

Stereoisomerism and Its Impact on Chemical Transformations

The presence of two stereocenters on the cyclohexane ring (at the points of attachment of the butyl group and the octanoate chain) gives rise to the possibility of different stereoisomers, namely cis and trans diastereomers, and their respective enantiomers. These stereoisomers have distinct three-dimensional arrangements, which can significantly impact their chemical reactivity.

In the most stable chair conformation of the trans-isomer, both the butyl group and the octanoate chain can occupy equatorial positions, minimizing steric strain. In the cis-isomer, one substituent must be in an axial position while the other is equatorial. Due to the larger size of the 8-(methoxycarbonyl)heptyl group compared to the butyl group, the conformation with the octanoate chain in the equatorial position and the butyl group in the axial position is likely to be more stable.

The difference in the spatial arrangement of the reactive ester group in these isomers will affect the transition state energies of reactions. For instance, in a reaction where a bulky reagent needs to access the ester carbonyl, the trans-isomer with its equatorially positioned and more accessible ester group would be expected to react faster than the cis-isomer where the approach to the equatorial ester might be partially hindered by the axial butyl group. Therefore, the stereochemical configuration is a critical determinant of the kinetic outcomes of chemical transformations involving this compound.

Diastereomeric and Enantiomeric Purity Assessment

The stereochemical purity of this compound is a critical parameter that influences its physical, chemical, and biological properties. The assessment of this purity involves the separation and quantification of its various diastereomers and enantiomers. Due to the lack of specific literature on this compound, the methodologies described are based on established techniques for the analysis of structurally similar chiral molecules, such as other cyclic fatty acid esters. nih.govnih.gov

Diastereomeric Purity Assessment:

The diastereomers of this compound arise from the relative orientation of the butyl and the octanoate substituent on the cyclohexane ring, leading to cis and trans isomers. These diastereomers possess distinct physical properties, which allows for their separation and quantification using standard chromatographic techniques.

High-performance liquid chromatography (HPLC) is a primary method for diastereomeric separation. nih.gov The choice of stationary phase is critical for achieving effective resolution. Normal-phase chromatography, utilizing a polar stationary phase like silica (B1680970) gel, can often separate diastereomers based on differences in their polarity.

Gas chromatography (GC) can also be employed for the analysis of these diastereomers. The volatility of the methyl ester allows for its analysis by GC, where capillary columns with various polarities can be used to achieve separation based on the differential interactions of the diastereomers with the stationary phase.

Enantiomeric Purity Assessment:

Enantiomers, being mirror images, have identical physical properties in an achiral environment, making their separation more challenging than that of diastereomers. The assessment of enantiomeric purity, therefore, requires the use of chiral selectors. This can be achieved through two main strategies: conversion into diastereomeric derivatives or the use of chiral stationary phases (CSPs) in chromatography. aocs.org

Chemical Applications and Transformations of Methyl 8 2 Butylcyclohexyl Octanoate

Utilization as a Synthetic Intermediate for Specialty Chemicals

The molecular structure of Methyl 8-(2-butylcyclohexyl)octanoate, featuring a reactive ester group and a modifiable cyclohexyl ring, positions it as a versatile starting material for the synthesis of more complex molecules with tailored properties.

The ester functional group in this compound is the primary site for derivatization. Standard ester transformations can be employed to introduce new functionalities, thereby altering the molecule's physical and chemical characteristics. For instance, hydrolysis of the methyl ester would yield the corresponding carboxylic acid, 8-(2-butylcyclohexyl)octanoic acid. This carboxylic acid can then be converted into a variety of other derivatives, such as acid chlorides, amides, and other esters, which serve as intermediates in the production of surfactants, lubricants, and corrosion inhibitors.

The presence of the butylcyclohexyl group provides steric bulk, which can influence the reactivity of the ester and the properties of the resulting derivatives, such as enhancing thermal stability or modifying solubility in nonpolar media.

Table 1: Potential Derivatization Reactions of this compound (Note: This table is based on general chemical principles of ester reactivity, as direct experimental data for this specific compound is not widely available.)

| Reaction Type | Reagents | Product Functional Group | Potential Application of Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Precursor for soaps, detergents |

| Ammonolysis | NH₃ | Amide | Intermediate for polyamides, surfactants |

| Transesterification | R'OH, H⁺ or base | Ester (with R' group) | Plasticizers, flavorings, fragrances |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol | Precursor for polyesters, ethers |

The bifunctional nature of derivatives of this compound (e.g., the diol obtained from reduction, or the dicarboxylic acid derivative) allows it to be used as a monomer for the synthesis of oligomers and polymers. The incorporation of the bulky butylcyclohexyl group into a polymer backbone can significantly impact the material's properties. For example, it can increase the glass transition temperature (Tg), enhance thermal stability, and improve mechanical strength by restricting chain mobility.

Polyesters and polyamides containing the 2-butylcyclohexyl moiety are anticipated to exhibit unique solubility characteristics and potentially form amorphous materials due to the disruption of chain packing by the non-planar cyclohexyl ring. These properties are desirable in applications such as specialty coatings, adhesives, and high-performance engineering plastics. The synthesis of copolyesters where this monomer is combined with others, such as poly(butylene terephthalate), could lead to materials with a tailored balance of flexibility, impact resistance, and thermal properties. acs.org

Chemical Modifications and Functional Group Interconversions

Beyond its use in building larger molecules, this compound can undergo various chemical modifications to alter its functional groups, leading to new compounds with different reactivity and applications.

The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding 8-(2-butylcyclohexyl)octan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. quimicaorganica.orgyoutube.comyoutube.com The resulting long-chain alcohol retains the butylcyclohexyl group and can serve as a valuable intermediate. For example, it can be used as a starting material for the synthesis of non-ionic surfactants, or as a monomer in the production of polyethers and polyurethanes. The presence of the bulky cycloaliphatic group is expected to confer enhanced hydrolytic stability to polymers derived from this alcohol.

Table 2: Typical Conditions for the Reduction of Long-Chain Esters (Note: This table represents generalized conditions for ester reduction and may require optimization for this compound.)

| Reducing Agent | Solvent | Temperature | Work-up | Typical Yield |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Acidic (e.g., dilute H₂SO₄) | >90% |

| Sodium Borohydride (NaBH₄) with additives | Ethanol, THF | Room temperature to reflux | Aqueous | Variable, generally lower than LiAlH₄ for esters |

Transesterification is a key reaction for modifying the ester group of this compound. researchgate.net This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. This allows for the synthesis of a wide range of esters with varying properties. For instance, transesterification with long-chain alcohols can produce wax-like esters used in cosmetics and lubricants, while reaction with polyols like glycerol (B35011) can lead to the formation of mono- or diglycerides with emulsifying properties.

The reaction can also be carried out with a carboxylic acid, though this is less common for simple esters. The choice of catalyst (e.g., sulfuric acid, sodium methoxide (B1231860), or enzymatic lipases) and reaction conditions (temperature, pressure, and removal of methanol (B129727) byproduct) can be tailored to optimize the yield of the desired ester. The use of metal triflate catalysts has also been shown to be effective for the transesterification of long-chain methyl esters with higher alcohols. itb.ac.id

Research into Chemical Interactions with Materials

The unique chemical structure of this compound suggests potential for specific interactions with various materials, a subject of ongoing research interest. Its long alkyl chain provides lipophilicity, while the ester group offers a site for polar interactions, such as hydrogen bonding.

When incorporated into a polymer matrix, the bulky butylcyclohexyl group can act as an internal plasticizer, increasing the free volume and lowering the glass transition temperature of the material. Conversely, in certain polymer systems, it may enhance rigidity. acs.org Research on long-chain cellulose (B213188) esters has shown that the length of the ester side chain can significantly influence the material's barrier and mechanical properties, suggesting that esters like this compound could be used as surface modifiers for cellulosic materials to impart hydrophobicity and improve moisture resistance. aalto.fi

Furthermore, its potential use as a lubricant or plasticizer would depend on its chemical compatibility and interactions with the materials it comes into contact with, such as PVC or other plastics. The bulky cyclohexyl group may hinder intercalation into crystalline polymer structures, making it an effective plasticizer for amorphous polymers. Studies on cyclohexyl esters have indicated their utility as plasticizers and antioxidants for polymeric materials and as depressants for diesel fuels. researchgate.net

Surface Chemistry and Adsorption Phenomena

Currently, there is no published research specifically detailing the surface chemistry and adsorption phenomena of this compound. However, its molecular structure—comprising a polar methyl ester head group and a large, nonpolar tail that includes a bulky cyclohexyl ring—allows for informed predictions of its potential surface-active properties.

Long-chain esters are known to exhibit surface activity, with the ability to orient themselves at interfaces, such as liquid-air or liquid-liquid interfaces, thereby reducing surface tension. The presence of the butylcyclohexyl group is expected to significantly influence this behavior. Compared to a linear alkyl chain of equivalent carbon number, the cyclohexyl ring introduces steric hindrance, which would likely affect the packing density of the molecules at an interface. This could result in a less ordered and potentially less stable monolayer compared to its linear analogue.

The adsorption of such a molecule onto solid surfaces would be governed by the nature of the substrate. On a hydrophobic surface, van der Waals interactions would dominate, leading to the adsorption of the entire nonpolar tail. On a polar or hydrophilic surface, the interaction would likely be mediated by the polar methyl ester group, with the bulky nonpolar tail oriented away from the surface. The specific conformation and packing of the adsorbed molecules would be a subject of interest for potential applications in lubrication, corrosion inhibition, or as a surface modifier.

Table 1: Predicted Interfacial Properties of this compound in Comparison to a Linear Analogue (Illustrative Data)

| Property | This compound (Predicted) | Methyl Hexadecanoate (Linear Analogue) | Rationale for Prediction |

| Critical Micelle Concentration (CMC) | Higher | Lower | The bulky cyclohexyl group may hinder efficient packing into micelles, requiring a higher concentration. |

| Surface Tension at CMC (γ_cmc) | Higher | Lower | Less efficient packing at the interface due to steric hindrance may lead to a smaller reduction in surface tension. |

| Area per Molecule at Interface (A_m) | Larger | Smaller | The cross-sectional area of the butylcyclohexyl group is significantly larger than a linear alkyl chain. |

Note: The data in this table is illustrative and based on established principles of surface chemistry for structurally similar molecules. No experimental data exists for this compound.

Compatibility and Integration in Advanced Material Formulations

Specific studies on the compatibility and integration of this compound in advanced material formulations have not been reported. Nevertheless, its structural characteristics suggest potential utility as a specialty additive in polymer and composite systems. As a large, predominantly nonpolar molecule, it would be expected to exhibit good compatibility with hydrophobic polymers such as polyolefins (polyethylene, polypropylene), polystyrene, and various elastomers.

In such formulations, it could function as a plasticizer, increasing the flexibility and processability of the material by inserting itself between polymer chains and reducing intermolecular forces. The bulky cyclohexyl group could be particularly effective in disrupting polymer chain packing, potentially leading to a significant reduction in the glass transition temperature (Tg). Furthermore, its long octanoate (B1194180) chain could enhance its role as a lubricant or processing aid during manufacturing.

Development of Chemical Probes and Standards

Application in Chromatographic Method Development

There is no literature available on the specific use of this compound in chromatographic method development. However, the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a well-established and routine procedure. nih.gov The unique structure of this compound would make it an interesting analyte for developing and validating chromatographic separation methods for complex lipid mixtures.

In a GC system, the retention time of this compound would be influenced by both its molecular weight and the presence of the cyclohexyl ring. On a standard nonpolar column (e.g., polydimethylsiloxane), its retention time would be longer than that of linear FAMEs with a similar number of carbon atoms due to its higher boiling point. On a more polar column (e.g., polyethylene (B3416737) glycol), the polar ester group would interact more strongly with the stationary phase, but the bulky nonpolar group would still be a dominant factor in its retention behavior.

The presence of cis and trans isomers of the 1,2-disubstituted cyclohexyl ring would present a separation challenge and an opportunity for method development. High-resolution capillary GC columns would likely be required to resolve these stereoisomers. Such a compound could serve as a useful, challenging analyte for testing the efficiency and selectivity of new GC stationary phases designed for the separation of complex isomeric mixtures.

Use as Reference Standards in Quantitative Analysis

This compound is not commercially available as a certified reference material. For a compound to be used as a reference standard in quantitative analysis, it must be synthesized to a high degree of purity and thoroughly characterized. Its identity and purity must be confirmed using multiple analytical techniques, such as NMR spectroscopy, mass spectrometry, and chromatography.

If it were to be developed as a reference standard, it could serve several niche purposes. For instance, if this or similar cyclohexyl-containing fatty acids are identified as biomarkers for a particular biological process or as components in specific industrial products, a certified standard would be essential for accurate quantification. In environmental analysis, it could be used as an internal standard for the quantification of other long-chain esters, provided it is not naturally present in the samples being analyzed.

The development of such a standard would require a robust and reproducible synthesis method, followed by rigorous purification and certification according to international standards (e.g., ISO 17034).

Table 2: Potential Analytical Applications and Requirements for this compound as a Standard

| Application Area | Purpose | Purity Requirement | Required Instrumentation for Quantification |

| Lipidomics Research | As an internal standard for novel cyclohexyl lipids | >99% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Industrial Quality Control | As a quantitative marker for specific formulations | >98% | Gas Chromatography-Flame Ionization Detection (GC-FID) |

| Environmental Monitoring | As a surrogate standard for recovery studies | >98% | High-Performance Liquid Chromatography (HPLC), GC-MS |

Note: This table is hypothetical and outlines the potential uses and associated requirements if the compound were to be developed as an analytical standard.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis of complex molecules like Methyl 8-(2-butylcyclohexyl)octanoate often involves multi-step reaction sequences. Predicting the outcomes of these reactions, including yield and stereoselectivity, is a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity.

By training algorithms on vast datasets of known chemical transformations, AI models can predict the most efficient synthetic routes to this compound. These models can analyze the intricate interplay of substrates, reagents, catalysts, and reaction conditions to suggest optimal pathways that may not be apparent through traditional analysis. For instance, a machine learning model could predict the ideal catalyst and temperature for the esterification of 8-(2-butylcyclohexyl)octanoic acid with methanol (B129727), or for the key alkylation or coupling steps required to construct the substituted cyclohexane (B81311) ring.

| Reaction Step | AI-Predicted Yield (%) | Experimental Yield (%) | Deviation (%) |

| Cyclohexane Alkylation | 85 | To be determined | - |

| Esterification | 92 | To be determined | - |

| Purification | 98 | To be determined | - |

This predictive capability can significantly reduce the number of experiments required, saving time and resources. Furthermore, AI can aid in the discovery of entirely new synthetic strategies by identifying non-obvious disconnections in the target molecule.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound will undoubtedly focus on developing environmentally benign synthetic methods. This involves the use of renewable starting materials, minimizing waste, and employing catalysts that are non-toxic and recyclable.

Key areas of investigation will include:

Bio-based Feedstocks: Exploring the synthesis of the C8 and cyclohexyl fragments from renewable resources such as biomass-derived platform chemicals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-derived solvents.

Catalysis: Utilizing highly efficient and selective catalysts, such as enzymes or earth-abundant metal catalysts, to replace stoichiometric reagents.

Flow Chemistry Applications for Continuous Production

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals like this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

The continuous nature of flow chemistry is particularly well-suited for large-scale production, offering a seamless transition from laboratory-scale synthesis to industrial manufacturing. Future research will focus on developing integrated flow processes for the multi-step synthesis of this compound, potentially incorporating in-line purification and analysis for real-time process optimization.

Illustrative Data Table: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Yield | Variable | Consistent and often higher |

| Safety Profile | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Scalability | Challenging | Straightforward |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalytic systems is paramount for the practical synthesis of this compound. Research in this area will likely focus on several key aspects:

Homogeneous Catalysis: Designing sophisticated organometallic catalysts for key bond-forming reactions, such as cross-coupling reactions to attach the butyl group to the cyclohexane ring.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry.

Biocatalysis: Employing enzymes, such as lipases for the esterification step, which can offer exceptional selectivity under mild reaction conditions.

The goal is to identify catalytic systems that not only provide high yields and selectivity but are also robust, cost-effective, and environmentally friendly.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and two-dimensional infrared spectroscopy, provide the capability to observe chemical reactions on the timescale of bond breaking and formation.

By applying these techniques to the key steps in the synthesis of this compound, researchers can gain unprecedented insights into the transient intermediates and transition states involved. This information is invaluable for rationally designing more efficient catalysts and reaction conditions. For example, ultrafast spectroscopy could be used to elucidate the precise mechanism of a novel catalytic C-H activation step used to functionalize the cyclohexane ring, paving the way for further catalyst improvement.

Q & A

Q. What are the optimal synthetic routes for Methyl 8-(2-butylcyclohexyl)octanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step processes, including:

- Esterification : Reacting 8-(2-butylcyclohexyl)octanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Oxidation/Reduction : Ketone intermediates may be generated using KMnO₄ (oxidation) or reduced with NaBH₄ (e.g., for hydroxyl derivatives) .

- Cyclohexyl Group Introduction : Friedel-Crafts alkylation or hydrogenation of aromatic precursors could yield the 2-butylcyclohexyl moiety .

Q. Key Variables :

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer:

- FTIR : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and cyclohexyl C-H vibrations .

- NMR : ¹H NMR distinguishes equatorial vs. axial protons in the cyclohexyl group (δ 1.2–2.5 ppm). ¹³C NMR identifies quaternary carbons in the butylcyclohexyl moiety .

- HRMS : Validates molecular weight (exact mass: ~310.28 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained .

Q. What preliminary biological activities have been reported for structurally analogous esters, and how are these assays designed?

Methodological Answer:

- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus; MIC values compared to controls (e.g., ampicillin) .

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits, with IC₅₀ calculations .

- Lipophilicity Studies : Octanol-water partition coefficients (logP) measured via HPLC to predict membrane permeability .

Advanced Research Questions

Q. How does the 2-butylcyclohexyl group influence regioselectivity in substitution reactions compared to phenyl analogs?

Methodological Answer:

- Steric Effects : Bulkier cyclohexyl groups reduce nucleophilic substitution rates at the ester carbonyl (e.g., slower aminolysis vs. phenyl analogs) .

- Computational Modeling : DFT calculations (e.g., Gaussian) compare transition-state energies for phenyl vs. cyclohexyl derivatives .